2-(Piperidin-4-yloxy)acetamide hydrochloride
Overview
Description
“2-(Piperidin-4-yloxy)acetamide hydrochloride” is a chemical compound with the molecular formula C7H15ClN2O2 . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Molecular Structure Analysis
The molecular structure of “2-(Piperidin-4-yloxy)acetamide hydrochloride” includes a piperidine ring, an acetamide group, and a hydrochloride group . The InChI code for this compound is 1S/C7H14N2O2.ClH/c8-7(10)5-11-6-1-3-9-4-2-6;/h6,9H,1-5H2,(H2,8,10);1H .Chemical Reactions Analysis
While specific chemical reactions involving “2-(Piperidin-4-yloxy)acetamide hydrochloride” were not found in the available literature, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions .Scientific Research Applications
Chemical Composition and Pharmaceutical Use
2-(Piperidin-4-yloxy)acetamide hydrochloride is a compound used in pharmaceutical compositions. One variant, N-{2- [((2S)-3-{[1-(4- chlorobenzyl) piperidin-4-yl] amino} -2-hydroxy-2-methylpropyl) oxy] -4- hydroxyphenyl} acetamide benzoate, is notable for its use in therapeutic applications, emphasizing the compound's significance in pharmaceutical research (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Derivative Synthesis and Applications
2-(Piperidin-1-yl) acetamide is used as a starting material for synthesizing various derivatives with potential applications. For instance, its reaction with aromatic aldehydes leads to novel arylidene derivatives, showcasing its versatility in chemical synthesis and the potential for creating new compounds with varied applications (Ali Khalil et al., 2017).
Role in Drug Discovery
This compound has been identified as a potent inhibitor in drug development, specifically in the context of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) inhibitors. Its molecular design, which includes a piperazine unit, enhances its solubility and oral absorption, making it a candidate for treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).
Structural and Redox Properties
The structural analysis of related derivatives, like 2-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide, reveals insights into their conformation and redox characteristics. This information is crucial for understanding how these compounds behave in different states, which is significant for their potential applications in various fields, including medicinal chemistry (V. Sen' et al., 2014).
Antibacterial Potentials
Some acetamide derivatives bearing piperidine have been explored for their antibacterial potentials. This research highlights the compound's significance in developing new antibacterial agents, particularly against Gram-negative bacterial strains (Kashif Iqbal et al., 2017).
Safety And Hazards
The safety information available indicates that “2-(Piperidin-4-yloxy)acetamide hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(Piperidin-4-yloxy)acetamide hydrochloride”, is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
2-piperidin-4-yloxyacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-7(10)5-11-6-1-3-9-4-2-6;/h6,9H,1-5H2,(H2,8,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBXYIDTANDOKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yloxy)acetamide hydrochloride | |
CAS RN |
1354949-81-7 | |
Record name | 2-(piperidin-4-yloxy)acetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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